molecular formula C12H6BrNO4S B13693759 3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide

3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide

Cat. No.: B13693759
M. Wt: 340.15 g/mol
InChI Key: DIBHSBZAMBPKIK-UHFFFAOYSA-N
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Description

3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide is a chemical compound with the molecular formula C12H6BrNO4S It is a derivative of dibenzothiophene, featuring bromine and nitro functional groups, and a sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide typically involves the bromination and nitration of dibenzothiophene followed by oxidation to introduce the sulfone group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like lithium aluminium hydride.

    Oxidation Reactions: Further oxidation can modify the sulfone group or other parts of the molecule.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Reduction: Lithium aluminium hydride in ether or tetrahydrofuran.

    Oxidation: Hydrogen peroxide in acetic acid.

Major Products

    Substitution: Various substituted dibenzothiophene derivatives.

    Reduction: Amino derivatives of dibenzothiophene.

    Oxidation: Further oxidized sulfone derivatives.

Scientific Research Applications

3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromodibenzo[b,d]thiophene 5,5-Dioxide
  • 6-Nitrodibenzo[b,d]thiophene 5,5-Dioxide
  • Dibenzothiophene 5,5-Dioxide

Uniqueness

The combination of these functional groups with the sulfone moiety makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C12H6BrNO4S

Molecular Weight

340.15 g/mol

IUPAC Name

3-bromo-6-nitrodibenzothiophene 5,5-dioxide

InChI

InChI=1S/C12H6BrNO4S/c13-7-4-5-8-9-2-1-3-10(14(15)16)12(9)19(17,18)11(8)6-7/h1-6H

InChI Key

DIBHSBZAMBPKIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C3=C2C=CC(=C3)Br

Origin of Product

United States

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